2-(p-Tolylamino)pyridine-3-sulfonamide
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Overview
Description
2-(p-Tolylamino)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a pyridine ring substituted with a p-tolylamino group and a sulfonamide group
Mechanism of Action
Target of Action
The primary target of 2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide is currently unknown . It is often used as an intermediate in the synthesis of pharmaceuticals .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide . .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
The molecular mechanism of action of 2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide is not well-defined. It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolylamino)pyridine-3-sulfonamide typically involves the reaction of 2-chloropyridine-3-sulfonamide with p-toluidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in a solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(p-Tolylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(p-Tolylamino)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
- 4-(m-Tolylamino)pyridine-3-sulfonamide
- N-(Butylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide
- N-(Ethylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide
Comparison: 2-(p-Tolylamino)pyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the presence of the p-tolylamino group can influence its binding affinity to molecular targets, thereby affecting its efficacy as an antimicrobial or anticancer agent.
Properties
IUPAC Name |
2-(4-methylanilino)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-9-4-6-10(7-5-9)15-12-11(18(13,16)17)3-2-8-14-12/h2-8H,1H3,(H,14,15)(H2,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLYEDFMCFDYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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